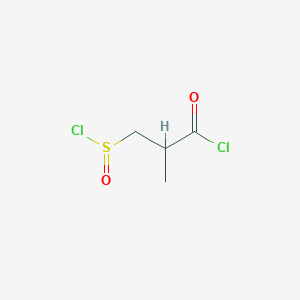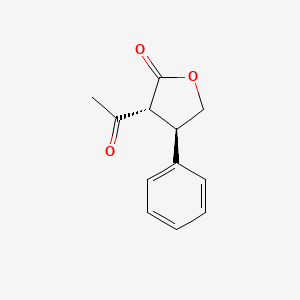![molecular formula C13H18 B14454582 [(3S)-2-methylhex-4-en-3-yl]benzene CAS No. 78019-45-1](/img/no-structure.png)
[(3S)-2-methylhex-4-en-3-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S)-2-methylhex-4-en-3-yl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a (3S)-2-methylhex-4-en-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-2-methylhex-4-en-3-yl]benzene typically involves the alkylation of benzene with an appropriate alkyl halide under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the formation of the carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar alkylation processes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
[(3S)-2-methylhex-4-en-3-yl]benzene undergoes various types of chemical reactions, including:
Reduction: Hydrogenation reactions can reduce the double bond in the hexenyl group to form the corresponding hexyl derivative.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) with a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Saturated hexylbenzene.
Substitution: Nitrobenzene, sulfonylbenzene, and halobenzene derivatives.
Applications De Recherche Scientifique
[(3S)-2-methylhex-4-en-3-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of [(3S)-2-methylhex-4-en-3-yl]benzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene: Benzene with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Propylbenzene: Benzene with a propyl group.
Uniqueness
[(3S)-2-methylhex-4-en-3-yl]benzene is unique due to the presence of the (3S)-2-methylhex-4-en-3-yl group, which imparts distinct chemical and physical properties compared to simpler alkylbenzenes.
Propriétés
| 78019-45-1 | |
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
[(3S)-2-methylhex-4-en-3-yl]benzene |
InChI |
InChI=1S/C13H18/c1-4-8-13(11(2)3)12-9-6-5-7-10-12/h4-11,13H,1-3H3/t13-/m1/s1 |
Clé InChI |
LRXGHIYZVXFYRP-CYBMUJFWSA-N |
SMILES isomérique |
CC=C[C@@H](C1=CC=CC=C1)C(C)C |
SMILES canonique |
CC=CC(C1=CC=CC=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)


![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)



